1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione
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Overview
Description
1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic organic compound featuring a benzimidazole core with three methyl groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3,4-diaminotoluene with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors and the use of more efficient catalysts. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quin
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,5,6-trimethylbenzimidazole-4,7-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-6(2)10(14)8-7(9(5)13)11-4-12(8)3/h4H,1-3H3 |
InChI Key |
RGXGVLKSIIFWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=CN2C)C |
Origin of Product |
United States |
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